molecular formula C21H20O5 B11156689 methyl {4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate

methyl {4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B11156689
M. Wt: 352.4 g/mol
InChI Key: QLLZFDXHMLZVNG-UHFFFAOYSA-N
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Description

Methyl {4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with a methyl group, a benzyl ether, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Benzyl Ether Group: The benzyl ether group can be introduced through a Williamson ether synthesis, where the chromen-2-one derivative is reacted with 4-methylbenzyl bromide in the presence of a base such as sodium hydride.

    Acetylation: The final step involves the acetylation of the hydroxyl group on the chromen-2-one core using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl {4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl ether position, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted chromen-2-one derivatives.

Scientific Research Applications

Methyl {4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antioxidant, and anticancer agent.

    Materials Science: The compound can be used in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of methyl {4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate involves its interaction with various molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The benzyl ether and acetate groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methylbenzyl)oxy]benzohydrazide
  • Ethyl 4-[(4-methylbenzyl)oxy]benzoate
  • 4-Methylbenzylamine

Uniqueness

Methyl {4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical and biological properties compared to other similar compounds. Its combination of a benzyl ether and acetate ester makes it particularly interesting for medicinal and materials science applications.

Biological Activity

Methyl {4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate is a synthetic compound belonging to the class of chromenone derivatives. Its structural complexity, characterized by a chromenone core with various substituents, suggests potential biological activities that merit detailed exploration. This article examines its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18O4C_{18}H_{18}O_4, with a molecular weight of approximately 298.34 g/mol. The compound features a chromenone structure, which is known for its diverse biological properties.

Property Details
Molecular FormulaC18H18O4C_{18}H_{18}O_4
Molecular Weight298.34 g/mol
IUPAC NameMethyl 4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl acetate

Biological Activity

Preliminary studies suggest that this compound exhibits several biological activities, including:

  • Antioxidant Activity : The chromenone structure is associated with the ability to scavenge free radicals, potentially reducing oxidative stress.
  • Antimicrobial Properties : Similar compounds have demonstrated efficacy against various bacterial strains, indicating a potential for antimicrobial applications.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets, such as enzymes and receptors involved in oxidative stress and inflammation. For example, chromenones have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of related chromenone derivatives for their biological activities. Notable findings include:

  • Synthesis Methodology : this compound can be synthesized through multi-step organic reactions involving the condensation of appropriate precursors followed by esterification.
    • Example Synthesis Steps :
      • Formation of the chromenone core via cyclization.
      • Substitution reactions to introduce the 4-methylbenzyl ether group.
      • Esterification to yield the final acetate product.
  • Biological Testing : Studies have evaluated the compound's antioxidant capacity using assays such as DPPH and ABTS radical scavenging tests, showing promising results compared to standard antioxidants.
  • Comparative Analysis : A comparative study of similar compounds demonstrated that those with methoxy or methyl substitutions exhibited enhanced lipophilicity and bioavailability, which may correlate with improved biological activity.

Properties

Molecular Formula

C21H20O5

Molecular Weight

352.4 g/mol

IUPAC Name

methyl 2-[4-methyl-7-[(4-methylphenyl)methoxy]-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C21H20O5/c1-13-4-6-15(7-5-13)12-25-16-8-9-17-14(2)18(11-20(22)24-3)21(23)26-19(17)10-16/h4-10H,11-12H2,1-3H3

InChI Key

QLLZFDXHMLZVNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=C(C(=O)O3)CC(=O)OC)C

Origin of Product

United States

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